Cas no 426831-08-5 ((4-(3-(Dimethylamino)propoxy)phenyl)methanol)

(4-(3-(Dimethylamino)propoxy)phenyl)methanol structure
426831-08-5 structure
Product Name:(4-(3-(Dimethylamino)propoxy)phenyl)methanol
CAS-nummer:426831-08-5
MF:C12H19NO2
MW:209.2847635746
MDL:MFCD06202771
CID:328075
PubChem ID:9920748
Update Time:2025-06-07

(4-(3-(Dimethylamino)propoxy)phenyl)methanol Chemische en fysische eigenschappen

Naam en identificatie

    • Benzenemethanol,4-[3-(dimethylamino)propoxy]-
    • (4-(3-(Dimethylamino)propoxy)phenyl)methanol
    • (4-[3-(Dimethylamino)propoxy]phenyl)methanol
    • [4-[3-(dimethylamino)propoxy]phenyl]methanol
    • {4-[3-(Dimethylamino)propoxy]phenyl}methanol
    • [4-(3-Dimethylaminopropoxy)phenyl]methanol
    • 4-[3-(Dimethylamino)propoxy]benzyl alcohol
    • AG-F-51640
    • CC59509
    • CTK4I6515
    • MolPort-000-143-836
    • SBB094214
    • SureCN3260775
    • AK158957
    • OR12249
    • ST2402375
    • AX8106634
    • {4-[3-(dimethylamino)propoxy]phenyl}methan
    • {4-[3-(dimethylamino)propoxy]phenyl}methan-1-ol
    • MFCD06202771
    • A872843
    • FT-0767044
    • 1-(4-Nitrophenyl)-5-phenyl-[1,2,3]triazole-4-carboxylicacid
    • DTXSID20432824
    • CS-0151279
    • BSA83108
    • AKOS024262668
    • C75141
    • 426831-08-5
    • SCHEMBL3260775
    • TS-00416
    • SB78429
    • SY106741
    • DB-070330
    • MDL: MFCD06202771
    • Inchi: 1S/C12H19NO2/c1-13(2)8-3-9-15-12-6-4-11(10-14)5-7-12/h4-7,14H,3,8-10H2,1-2H3
    • InChI-sleutel: ZLCIFBOMXUAJPZ-UHFFFAOYSA-N
    • LACHT: O(C1C=CC(CO)=CC=1)CCCN(C)C

Berekende eigenschappen

  • Exacte massa: 209.14200
  • Monoisotopische massa: 209.141578849g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 15
  • Aantal draaibare bindingen: 6
  • Complexiteit: 154
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 32.7
  • XLogP3: 1.4

Experimentele eigenschappen

  • Dichtheid: 1.044
  • Kookpunt: 336.947°C at 760 mmHg
  • Vlampunt: 157.58°C
  • Brekindex: 1.527
  • PSA: 32.70000
  • LogboekP: 1.50940
  • Dampfdruk: 0.0±0.8 mmHg at 25°C

(4-(3-(Dimethylamino)propoxy)phenyl)methanol Beveiligingsinformatie

(4-(3-(Dimethylamino)propoxy)phenyl)methanol Prijsmeer >>

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SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
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SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D893223-1g
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SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
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